![molecular formula C20H19FO5 B2646172 2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-49-1](/img/structure/B2646172.png)

2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

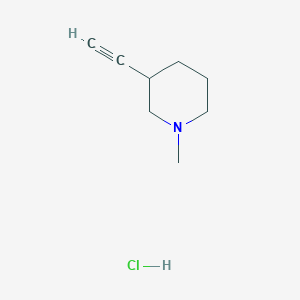

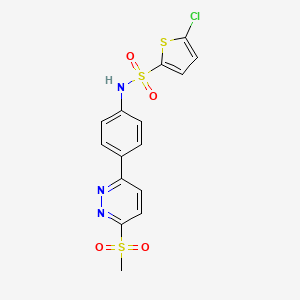

This compound is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. This particular compound has several functional groups attached to it, including a methoxyethyl group, a fluorophenylmethoxy group, and a carboxylate group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzofuran core provides aromatic stability, while the various substituents would add complexity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing fluorine atom and the electron-donating methoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylate group could make the compound acidic .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Luo et al. (2007) studied 2-aryl benzofuran derivatives, including compounds structurally similar to 2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, isolated from seeds of Styrax macranthus. These compounds' structures were elucidated using spectral and chemical evidence (Luo, He, & Li, 2007).

Antimicrobial Activity

- Krawiecka et al. (2012) prepared derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate and tested them for antimicrobial activity against various bacteria and yeasts. Their study provides insights into the potential antimicrobial applications of similar benzofuran derivatives (Krawiecka et al., 2012).

Antileukemic Activity

- Gowda et al. (2009) synthesized novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, related in structure to the benzofuran compound , showing potential as antileukemic agents. This research suggests that similar structural derivatives might have applications in cancer treatment (Gowda et al., 2009).

Orexin-1 Receptor Mechanisms

- Piccoli et al. (2012) investigated compounds including 1-benzofuran derivatives, examining their role in modulating feeding and stress. This research is relevant for understanding how similar benzofuran-based compounds might interact with neural systems (Piccoli et al., 2012).

Novel Synthesis Methods

- Rádl et al. (2000) explored new methods for synthesizing benzofuro[3,2-b]quinolines, involving 2-fluorophenyl components, which may be relevant for synthesizing complex benzofuran derivatives (Rádl, Konvička, & Váchal, 2000).

Anticholinesterase Action

- Luo et al. (2005) reported on novel anticholinesterases based on benzofuran skeletons, indicating potential applications of benzofuran derivatives in treating neurological disorders (Luo et al., 2005).

Tubulin Polymerization Inhibition

- Pieters et al. (1999) synthesized dihydrobenzofuran lignans, showing that they inhibit tubulin polymerization, which could be relevant for developing antitumor agents. This highlights a potential avenue for cancer research involving benzofuran derivatives (Pieters et al., 1999).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FO5/c1-13-19(20(22)24-10-9-23-2)16-11-15(7-8-18(16)26-13)25-12-14-5-3-4-6-17(14)21/h3-8,11H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENBLTUZLQXORK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3F)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2646090.png)

![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2646093.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2646099.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2646101.png)

![6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2646104.png)

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2646106.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2646108.png)

![2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2646110.png)